Arecolidine

Beschreibung

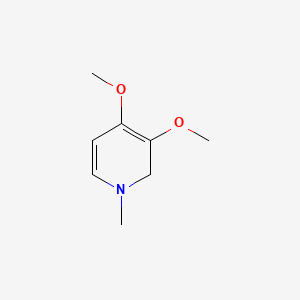

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

57680-57-6 |

|---|---|

Molekularformel |

C8H13NO2 |

Molekulargewicht |

155.19 g/mol |

IUPAC-Name |

3,4-dimethoxy-1-methyl-2H-pyridine |

InChI |

InChI=1S/C8H13NO2/c1-9-5-4-7(10-2)8(6-9)11-3/h4-5H,6H2,1-3H3 |

InChI-Schlüssel |

MYDYIGNXMHUFGM-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CC(=C(C=C1)OC)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Modifications

Biosynthetic Pathways of Areca Alkaloids Relevant to Arecolidine

The biosynthesis of areca alkaloids, a group of pyridine-derived compounds found in the areca nut, is a complex process that leads to the formation of this compound alongside other major alkaloids like arecoline (B194364), arecaidine (B1214280), and guvacine (B1672442). mdpi.comgoogle.com While the pathway for arecoline has been more extensively studied, it provides a foundational understanding for the biosynthesis of structurally related alkaloids such as this compound.

Recent research using stable isotope tracing has identified trigonelline (B31793) as a key precursor in the biosynthesis of arecoline. x-mol.net This finding shifts the understanding from a direct pathway from nicotinic acid, which was previously hypothesized. ekb.eg The proposed biosynthetic pathway involves several key steps, including methylation and enzymatic conversions. Methylation events, in particular, are crucial for the diversification of pyridine (B92270) alkaloids in the Areca catechu plant. x-mol.net

The general pathway is understood to begin with nicotinic acid, which is converted to trigonelline (N-methylnicotinic acid). This precursor then undergoes a series of reductions and modifications to form the tetrahydropyridine (B1245486) ring characteristic of areca alkaloids. Specific methyltransferase enzymes play a vital role in these transformations. x-mol.net For instance, the formation of arecoline involves the methylation of the carboxylic acid group to form a methyl ester. While the precise enzymatic steps leading exclusively to this compound are not as clearly elucidated, it is understood to be part of this interconnected metabolic network. The structural similarities suggest that this compound biosynthesis diverges from the main pathway leading to arecoline, likely through alternative enzymatic reactions acting on common intermediates. The alkaloids arecoline and norarecoline are considered hydrolysis products of arecaidine and norecaidine, respectively, indicating the metabolic relationships within this chemical family. mdpi.com

Key enzymes identified as potentially regulating pyridine alkaloid synthesis include those from the methyltransferase family and transcription factors, particularly from the WRKY family. x-mol.net Whole genome and tandem duplication events in A. catechu are believed to have facilitated the evolution of the specific metabolic pathways that produce the unique array of areca alkaloids. x-mol.net

Chemical Synthesis of this compound and its Precursors

The chemical synthesis of this compound and its parent compound, arecoline, has been approached through various routes, often starting from nicotinic acid or its derivatives.

One of the established methods for synthesizing the core structure of these alkaloids is through the Fischer esterification of nicotinic acid (niacin) to produce methyl nicotinate. wikipedia.org This intermediate is then subjected to alkylation with a methylating agent like methyl iodide, which yields 3-methoxycarbonyl-1-methylpyridinium iodide. Subsequent reduction of this pyridinium (B92312) salt using a hydride reducing agent, such as potassium borohydride, leads to the formation of the tetrahydropyridine ring system, specifically arecoline. wikipedia.org

An alternative, older synthetic strategy involves a double Mannich reaction. This reaction utilizes methylamine, acetaldehyde, and formaldehyde, which are proposed to react in the presence of hydroxylamine (B1172632) hydrochloride to form a 1-methyl-1,2,5,6-tetrahydropyridine-3-carbaldehyde oxime intermediate. wikipedia.org This oxime is then dehydrated to a nitrile, which is subsequently converted to the methyl carboxylate ester through acid-catalyzed treatment with methanol (B129727) to yield arecoline. wikipedia.org

A specific precursor mentioned in the synthesis of this compound is Pyromeconic Acid O-Methyl Ether. chemicalbook.com The synthesis of this compound itself, while less documented in readily available literature than that of arecoline, would proceed from similar precursors, likely involving the modification of functional groups on the pyridine or piperidine (B6355638) ring. The general "precursor approach" is a valuable strategy for preparing complex molecules like this compound, where stable precursors are synthesized and then converted to the final target compound in a subsequent step. beilstein-journals.org

Design and Synthesis of this compound Derivatives and Analogs

The structural scaffold of areca alkaloids, particularly arecoline, has served as a template for the design and synthesis of various derivatives and analogs to explore their biological activities. These modifications often target the ester functional group or the tetrahydropyridine ring.

One common strategy involves the hydrolysis of the methyl ester of arecoline to its corresponding carboxylic acid, arecaidine. nih.gov This acid can then be used as a handle for further modifications. For example, a series of novel arecoline derivatives have been created by linking various amino acid moieties to the arecaidine structure via an acylamide condensation strategy. nih.govresearchgate.net This involves activating the carboxylic acid (e.g., with thionyl chloride) and then reacting it with the amino group of an amino acid ester to form an amide bond. nih.gov

Another approach to creating derivatives involves direct modification of the arecoline ring. Arecoline can be lithiated using a strong base like lithium diisopropylamide (LDA) and then treated with various electrophiles, such as alkyl halides or carbonyl compounds. nih.gov This method allows for the introduction of alkyl or other functional groups at positions alpha to the ester, leading to a range of C-substituted arecoline analogs. nih.gov Dehydration of the resulting alcohol derivatives can also yield further modified structures. nih.gov

Furthermore, the core heterocyclic structure has been used to design derivatives containing other bioactive moieties. For instance, arecoline derivatives incorporating a 1,3,4-oxadiazole (B1194373) structure have been designed, expanding the chemical space and potential applications of this class of alkaloids. researchgate.net These synthetic strategies demonstrate the versatility of the this compound and arecoline frameworks as lead compounds for developing new chemical entities. core.ac.uk

Molecular and Cellular Mechanisms of Action

Receptor Binding and Interaction Profiles of Arecolidine and Related Alkaloids

This compound, a key alkaloid found in the areca nut, exerts its primary effects through interaction with specific receptor systems in the body. Its actions are predominantly centered on cholinergic receptors, with varying degrees of affinity and efficacy at both muscarinic and nicotinic subtypes.

Muscarinic Acetylcholine (B1216132) Receptor Agonism/Modulation

This compound is recognized as a potent agonist at muscarinic acetylcholine receptors (mAChRs). iem-student.orgoatext.com These receptors are involved in a wide array of physiological functions, and this compound's interaction with them is a cornerstone of its pharmacological profile. It has the ability to cross the blood-brain barrier and stimulate central M receptors. nih.gov This stimulation can lead to increased excitability of the parasympathetic nervous system, mimicking the effects of acetylcholine. nih.govoatext.com

Studies have shown that this compound can activate M receptors, which may compensate for acetylcholine deficiency and enhance cognitive functions like learning and memory. nih.gov Specifically, arecoline (B194364) has been shown to activate the M4 muscarinic acetylcholine receptor. oatext.com The interaction of this compound and other areca alkaloids with mAChRs can be complex, involving binding, blocking, and modulating actions that can destroy the receptors or prevent acetylcholine from binding. pathologytestsexplained.org.au

Other Potential Receptor Engagements

Beyond the cholinergic system, research suggests that this compound and its metabolites may engage with other receptor systems. For instance, arecaidine (B1214280), a hydrolyzed product of arecoline, can bind to γ-aminobutyric acid (GABA) receptors in the brain. nih.gov This interaction can inhibit the normal inhibitory effects of GABA, leading to a sense of pleasure. nih.gov Some studies also suggest a potential interaction with dopamine (B1211576) receptors, as arecoline has been shown to excite dopaminergic neurons in the ventral tegmental area, a key component of the brain's reward system. researchgate.net

Intracellular Signaling Pathway Modulation by this compound

The binding of this compound to its primary receptor targets initiates a cascade of intracellular signaling events that ultimately mediate its diverse physiological and pathological effects. Key pathways modulated by this compound include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. nih.govfrontiersin.org

The PI3K-Akt signaling pathway is a critical regulator of fundamental cellular processes including cell growth, proliferation, and survival. genome.jpcellsignal.com this compound has been shown to modulate this pathway, which can be activated by various cellular stimuli. nih.govgenome.jp The activation of PI3K leads to the production of phosphatidylinositol-3,4,5-triphosphate (PIP3), which in turn activates Akt. genome.jp Once active, Akt can influence numerous downstream targets involved in protein synthesis, metabolism, and cell cycle control. genome.jp Studies have demonstrated that this compound can interfere with signaling pathways activated by AKT. nih.gov

The MAPK signaling pathway is another crucial system affected by this compound. nih.gov This pathway, which includes key proteins like ERK1/2, p38 MAPK, and JNK, is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cell growth. frontiersin.org this compound has been shown to induce the phosphorylation of MAPKs and can modulate the expression of inflammatory mediators through this pathway. nih.govnih.gov For example, arecoline can activate the MAPK/ERK signaling pathway, leading to the activation of NF-κB, which then translocates to the nucleus to initiate the transcription of various genes. mdpi.com The modulation of both the PI3K/Akt and MAPK pathways by this compound highlights its ability to profoundly influence cellular function and contribute to conditions such as oral submucous fibrosis. nih.gov

Gene Expression and Epigenetic Modifications Induced by this compound

This compound has been shown to induce significant changes in gene expression and epigenetic modifications, which likely contribute to its long-term effects on cells and tissues. nih.govfrontiersin.org Transcriptomic analyses have revealed that this compound can alter the expression of genes involved in critical cellular processes such as synaptic plasticity, calcium signaling, and metal ion transport, particularly in the hippocampus. nih.govfrontiersin.org These alterations in gene expression are thought to underlie the behavioral and neural changes associated with this compound exposure. nih.gov

Furthermore, this compound has been demonstrated to influence the epigenome. nih.gov It can alter the mRNA expression of enzymes involved in histone modifications, including histone methyltransferases, acetyltransferases, and demethylases in K-562 cells. nih.govresearchgate.net Specifically, this compound exposure has been linked to changes in the expression of genes such as Mll, Setdb1, Suv39h2 (catalyzing histone methylation), Atf2 (involved in acetylation), and JMJD6 (a demethylase). nih.gov These epigenetic alterations, particularly those affecting H3K9 methylation, which is crucial for maintaining chromatin stability and gene silencing, may play a role in the cytotoxic and genotoxic effects of the compound. nih.govresearchgate.net The ability of this compound to induce epigenetic changes is considered a factor in its potential to cause cellular damage. nih.gov

Enzymatic Activity Modulation

This compound and other constituents of the areca nut can modulate the activity of various enzymes, contributing to their physiological and pathological effects. One of the notable enzymatic targets is cyclooxygenase (COX), particularly COX-2. scialert.netmdpi.com Arecoline has been shown to induce the expression of COX-2 in a dose-dependent manner in various cell types, including sperm cells and cells in the oral cavity. scialert.netmdpi.com This induction of COX-2 is often linked to inflammatory responses. frontiersin.orgscialert.net

Another important class of enzymes affected by areca nut components are matrix metalloproteinases (MMPs) and their inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). jidmr.com Arecoline has been found to stimulate the production of TIMP-1 while inhibiting the secretion and activity of MMP-2 in buccal mucosal fibroblasts. nih.gov This imbalance, leading to decreased collagen degradation, is considered a key mechanism in the development of oral submucous fibrosis. jidmr.comnih.gov Additionally, arecoline has been reported to have inhibitory effects on monoamine oxidase (MAO), which could contribute to its mood-altering effects. nih.gov It has also been investigated as a potential inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov

Cellular Response Mechanisms

This compound, an active alkaloid, elicits a complex array of cellular responses that underpin its biological effects. These responses involve the disruption of fundamental cellular processes, including programmed cell death, management of oxidative species, maintenance of genomic integrity, regulation of cell division, and preservation of cellular phenotype. The following sections detail the specific mechanisms through which this compound impacts these critical cellular functions.

Induction of Apoptosis

This compound is a known inducer of apoptosis, or programmed cell death, through multiple cellular pathways. Research indicates its ability to activate both extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) apoptotic pathways. smolecule.com In cardiac cells, for instance, this compound has been shown to promote the protein expression associated with both of these pathways. smolecule.com One of the key extrinsic pathways affected is the Fas/Fas ligand system, which, when activated by arecoline, triggers cardiac apoptosis in rats. smolecule.comfrontiersin.org

Molecular docking studies have identified strong binding affinities between arecoline and core apoptotic proteins, particularly Caspase-3 (CASP3). nih.gov The activation of caspases is a central event in the execution phase of apoptosis. Furthermore, arecoline's influence on the tumor suppressor protein p53 is a critical component of its pro-apoptotic activity. nih.govmdpi.com By modulating p53, arecoline can interfere with normal apoptotic processes, which can lead to the elimination of damaged cells. researchgate.net In some cellular contexts, such as in HaCaT keratinocyte cells, arecoline has been observed to suppress cell growth and induce apoptosis. smolecule.com This induction of apoptosis is also a noted consequence of arecoline exposure in neuronal cells and is linked to the generation of oxidative stress. mdpi.comnih.gov

Table 1: Research Findings on this compound-Induced Apoptosis

| Cell/Organism Model | Apoptotic Pathway(s) Implicated | Key Molecular Targets/Markers | Research Summary |

|---|---|---|---|

| Rat Heart | Fas/Fas ligand pathway, Mitochondria-dependent pathway | Fas, Fas Ligand, Caspase-3 (CASP3) | Arecoline induces cardiac toxicity and apoptosis by activating both death receptor and mitochondrial pathways. smolecule.comfrontiersin.org |

| Human Oral Cancer Cells | p53 signaling pathway | TP53, CASP3 | Arecoline may induce oral cancer by acting on core targets including TP53 and CASP3, which interfere with apoptotic mechanisms. nih.gov |

| HaCaT Cells (Keratinocytes) | TGF-β/Smad signaling pathway | Tropomyosin 1 (TPM1) | Arecoline suppresses cell viability by upregulating TPM1, leading to cell cycle arrest and apoptosis. smolecule.com |

| C. elegans | Oxidative stress-induced apoptosis | - | Arecoline exposure leads to impaired mitochondrial membrane potential and subsequent induction of apoptosis. nih.gov |

Generation of Oxidative Stress

This compound is a potent inducer of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. clevelandclinic.org This disruption of redox homeostasis is a key mechanism of arecoline-induced cellular damage. mdpi.com In human keratinocytes (HaCaT cells), arecoline treatment leads to the generation of ROS. nih.gov Similarly, in oral cancer progression, arecoline triggers the production of ROS, which contributes to DNA damage. mdpi.com

Studies in various models have detailed the impact of this oxidative stress. In Caenorhabditis elegans, arecoline exposure markedly alters the worm's redox homeostasis, disrupts intracellular antioxidant defense mechanisms, and increases oxidative damage, as indicated by higher levels of the oxidative DNA damage marker 8-OHdG. nih.gov This oxidative trauma has been identified as the cause of epithelial cell death at higher concentrations of arecoline, without necessarily eliciting a classic apoptotic response. nih.gov The generation of ROS by arecoline is also linked to its neurotoxic effects, leading to neuronal damage. mdpi.com In response to this stress, cells may upregulate a battery of stress-responsive genes, such as heme oxygenase-1 and glutathione (B108866) reductase, as a defense mechanism. nih.gov

Table 2: Research Findings on this compound-Induced Oxidative Stress

| Cell/Organism Model | Key Effects | Molecular Markers/Pathways | Research Summary |

|---|---|---|---|

| Human Keratinocytes (HaCaT) | Generation of ROS, cell death via oxidative trauma | Heme oxygenase-1, Glutathione reductase, p38 MAPK | Arecoline induces ROS and upregulates stress-responsive genes via oxidative stress and p38 MAPK activation. nih.gov |

| C. elegans | Disrupted redox homeostasis, increased oxidative damage | ROS, 8-OHdG, SOD, CAT, GPX, GR, GST | Arecoline enhances ROS levels, leading to significant oxidative damage and toxicity, which can be mitigated by antioxidants. nih.gov |

| Oral Cancer Cells | Production of ROS, DNA damage | ROS | Arecoline contributes to oral cancer progression by triggering ROS production and subsequent DNA damage. mdpi.com |

DNA Damage and Repair Inhibition

This compound is recognized as a genotoxic agent that both induces DNA damage and compromises the cellular machinery responsible for its repair. researchgate.net Studies have shown that arecoline can elicit DNA damage in various human epithelial cells. nih.gov A sensitive marker for DNA double-strand breaks, γ-H2AX phosphorylation, is induced by arecoline, confirming its damaging effect on cellular DNA. researchgate.netnih.gov This DNA damage activates a cellular DNA damage response, characterized by the hyperphosphorylation of proteins such as ATM, Nbs1, and Chk1/2. nih.gov

Concurrently, this compound actively suppresses DNA repair mechanisms. A key target in this process is the tumor suppressor protein p53. Arecoline has been found to inhibit p53 at both the expression and transactivation function levels. researchgate.netnih.gov Since p53 plays a crucial role in activating DNA repair pathways, its inhibition by arecoline leads to a repressed repair capacity. nih.gov This dual action of causing DNA lesions while preventing their repair contributes significantly to the genotoxicity associated with the compound. scispace.com Further research has shown that areca nut extracts can induce the expression of specific microRNAs, such as miR-23a, which in turn inhibits the repair of DNA double-strand breaks by targeting repair proteins like FANCG. nih.gov

Table 3: Research Findings on this compound-Induced DNA Damage and Repair Inhibition

| Cell Line(s) | Type of Damage/Effect | Key Molecular Events/Markers | Research Summary |

|---|---|---|---|

| KB, HEp-2, 293 (Human epithelial) | DNA damage, DNA damage response activation, Inhibition of DNA repair | γ-H2AX phosphorylation, ATM/Nbs1/Chk1/2 hyperphosphorylation, p53 inhibition | Arecoline induces DNA damage, triggers a damage response, and simultaneously represses p53-mediated DNA repair. nih.gov |

Cell Cycle Arrest

Exposure to this compound can disrupt the normal progression of the cell cycle, leading to arrest at specific checkpoints. This is a common cellular response to DNA damage, preventing the replication of damaged genetic material. frontiersin.orgfrontiersin.org Research has demonstrated that arecoline can induce cell cycle arrest at both the G1/G0 and G2/M phases. nih.govnih.gov

In human epithelial cells, the DNA damage response triggered by arecoline leads to a G2/M cell cycle arrest. nih.gov This arrest is associated with the activation of the ATM-Chk2 pathway, which in turn can influence the stability and activity of p53. nih.govoncotarget.com The activation of p53 can lead to the upregulation of cyclin-dependent kinase inhibitors like p21(WAF1), which plays a direct role in halting the cell cycle. nih.govmdpi.com Arecoline has been shown to repress the expression of p53-regulated p21(WAF1), complicating the cellular response. nih.gov In human keratinocytes, arecoline was found to induce cell cycle arrest at the G1/G0 phase. nih.gov In HaCaT cells, arecoline treatment caused cell cycle arrest at the G1 phase, an effect that was linked to the upregulation of Tropomyosin 1 (TPM1) through the TGF-β/Smad signaling pathway. smolecule.com

Table 4: Research Findings on this compound-Induced Cell Cycle Arrest

| Cell Line(s) | Cell Cycle Phase of Arrest | Key Molecular Pathways/Markers | Research Summary |

|---|---|---|---|

| Human Epithelial Cells (KB, HEp-2, 293) | G2/M | ATM, Nbs1, Chk1/2, p53, Cdc25C | Arecoline activates a DNA damage response that results in G2/M arrest. nih.gov |

| Human Keratinocytes (HaCaT) | G1/G0 | - | Arecoline induces G1/G0 arrest and cell death at higher concentrations due to oxidative trauma. nih.gov |

Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic features and acquire a mesenchymal, fibroblast-like phenotype, which enhances migratory and invasive capabilities. This compound has been identified as an inducer of EMT, particularly in the context of oral squamous cell carcinoma (OSCC). nih.govnih.gov This process is believed to play a role in promoting the metastasis of cancer cells. nih.gov

In OSCC cell lines such as CAL33 and UM2, exposure to arecoline induced a change from a polygonal epithelial shape to a spindle-like mesenchymal morphology. nih.gov This physical transformation is accompanied by changes in the expression of key EMT marker proteins. Arecoline treatment has been shown to upregulate the expression of mesenchymal markers like N-cadherin and vimentin, as well as EMT-associated transcription factors such as Slug and Snail1. spandidos-publications.comoncotarget.com One mechanism through which arecoline promotes EMT and metastasis is by regulating the secretion of inflammatory cytokines, with Serum Amyloid A1 (SAA1) being identified as a particularly important factor. nih.govnih.gov Furthermore, arecoline's induction of EMT has been linked to the downregulation of microRNA-203 (miR-203), which in turn affects the expression of its target genes involved in the process. spandidos-publications.com

Table 5: Research Findings on this compound-Induced Epithelial-Mesenchymal Transition (EMT)

| Cell Line(s) | Key Effects | Molecular Markers/Pathways | Research Summary |

|---|---|---|---|

| OSCC Cells (CAL33, UM2) | Induction of EMT, enhanced migration and invasion | Upregulation of SAA1 | Arecoline induces EMT and enhances the metastatic capability of OSCC cells through the regulation of inflammatory cytokines, especially SAA1. nih.govnih.gov |

| HaCaT Cells | Induction of EMT | Downregulation of miR-203, SFRP4; Upregulation of TM4SF1, N-cadherin, Vimentin | Arecoline induces EMT by decreasing miR-203 expression, which affects downstream targets and alters the expression of epithelial and mesenchymal markers. spandidos-publications.com |

An article focusing solely on the preclinical pharmacological investigations of the chemical compound “this compound” cannot be generated at this time.

Extensive research has been conducted to gather specific preclinical data for this compound across various physiological systems as per the requested outline. However, the available scientific literature is heavily focused on the primary alkaloid of the areca nut, Arecoline , or on the effects of the crude areca nut extract .

While this compound is consistently identified and listed as one of the alkaloids present in the areca nut (Areca catechu L.) nih.govresearchgate.netfrontiersin.orgoatext.comoamjms.euinnspub.netresearchgate.netnih.gov, there is a significant lack of specific preclinical studies investigating its isolated effects. Reviews and preclinical studies on the nervous, cardiovascular, gastrointestinal, and immune systems, as well as studies on the anthelmintic, antimicrobial, and antioxidant properties, predominantly attribute the observed pharmacological activities to Arecoline or the synergistic effects of all components within the areca nut extract. nih.govnih.govscialert.netresearchgate.netnih.govmdpi.comingentaconnect.comoatext.comnih.govnih.govresearchgate.net

For instance, studies on the psychoactive and anthelmintic effects of areca nut alkaloids have tested other components like arecoline, arecaidine, and guvacine (B1672442), but have not provided specific data on the activity of this compound itself. innspub.netresearchgate.net

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound is not feasible based on the current body of accessible research. The data required to populate the specified sections and subsections for this compound is not available in the provided search results.

Preclinical Pharmacological Investigations

Investigations into Antidiabetic Effects in Preclinical Models

Preclinical research has explored the potential antidiabetic properties of extracts containing arecolidine. A study utilizing an ethanol (B145695) extract of areca nut (Areca catechu) seed, which contains this compound among other alkaloids, was conducted on alloxan-induced diabetic male rats. The investigation aimed to determine the anti-hyperglycemic and glucose tolerance effects of the extract.

In the study, diabetic rats were administered various doses of the areca nut seed extract. The results indicated that a medium dose of the extract demonstrated a significant antidiabetic effect, comparable to the positive control, glibenclamide. nih.gov Specifically, on the 14th day of administration, the group receiving the medium dose showed a statistically significant difference in blood glucose levels compared to the negative control group (P≤0.05). nih.gov However, the low and high doses of the extract did not produce a statistically significant difference from the negative control. nih.gov These findings suggest that certain concentrations of areca nut seed extract, containing this compound and other compounds, may possess antidiabetic potential. nih.gov

Table 1: Effect of Areca Nut Seed Extract on Average Blood Glucose Levels in Alloxan-Induced Diabetic Rats

| Treatment Group | Average Blood Glucose Level (mg/dL) - Day 14 | Statistical Significance vs. Negative Control |

|---|---|---|

| Negative Control (1% CMC Na) | Data not specified | N/A |

| Positive Control (Glibenclamide) | Data not specified | Significant |

| Areca Nut Seed Extract (Low Dose) | Data not specified | Not Significant |

| Areca Nut Seed Extract (Medium Dose) | Data not specified | Significant (P≤0.05) |

| Areca Nut Seed Extract (High Dose) | Data not specified | Not Significant |

Data derived from a study on alloxan-induced diabetic male rats. nih.gov The specific numerical values for blood glucose levels were not provided in the abstract.

Reproductive System Interactions in Preclinical Models

Based on a comprehensive review of available scientific literature, there is a notable lack of specific preclinical studies investigating the direct interactions of the isolated chemical compound this compound with the reproductive system. While general reproductive toxicology studies on various chemicals and plant extracts exist, dedicated research on the effects of this compound on male or female reproductive parameters in animal models has not been prominently reported. Therefore, detailed findings on this specific topic cannot be provided.

Anticancer Mechanisms and Cellular Antiproliferative Effects in Preclinical Models

This compound is one of the alkaloids present in the areca nut, a substance associated with oral carcinogenesis. Preclinical investigations into the specific role of this compound in cancer have been limited compared to its more abundant counterpart, arecoline (B194364). However, some research points to its involvement in cellular signaling pathways related to cancer.

One study reported that this compound, as a component of areca nut, may exert effects on the ERK signaling pathway in the SAS oral cavity squamous cancer cell line. europa.eu The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.

While direct and extensive mechanistic studies on this compound are not widely available, its presence in betel quid, a known carcinogen, implicates it as a compound of interest in cancer research. europa.eu The cytotoxic and antiproliferative effects observed with areca nut extracts are often attributed to the combined action of its various alkaloid components, including this compound. europa.eu Further research is required to isolate and characterize the specific anticancer mechanisms and antiproliferative effects attributable solely to this compound in various cancer cell lines.

Table 2: Investigated Cellular Effects of this compound in Preclinical Cancer Models

| Compound | Cell Line | Observed Effect/Pathway | Reference |

|---|---|---|---|

| This compound | SAS (Oral Squamous Cancer) | Reported to have an effect on the ERK signaling pathway. | europa.eu |

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Features for Biological Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. gardp.org For muscarinic agonists like arecolidine, the key pharmacophoric features are well-established and include a cationic center, a hydrogen bond acceptor, and specific hydrophobic regions.

The tertiary amine group in the tetrahydropyridine (B1245486) ring of this compound is protonated at physiological pH, forming a cationic head that is a primary recognition point for interaction with a highly conserved aspartate residue in the orthosteric binding site of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govguidetopharmacology.org This electrostatic interaction is a critical anchor for the ligand in the receptor pocket.

General pharmacophoric models for muscarinic agonists suggest that the distance between the cationic nitrogen and the hydrogen-bonding atom is a critical determinant of activity. Molecular modeling studies on related compounds have provided insights into the optimal distances and conformations for receptor activation. researchgate.net

Impact of Structural Modifications on Receptor Binding Affinity

Structural modifications to the this compound scaffold can significantly alter its binding affinity for muscarinic receptors. These modifications can be broadly categorized into changes in the tetrahydropyridine ring, the N-methyl group, and the substituents at the C-3 position.

Modifications of the Tetrahydropyridine Ring and N-Substituent:

The integrity of the tetrahydropyridine ring is essential for maintaining the correct spatial orientation of the key functional groups. The N-methyl group is considered optimal for muscarinic activity, as larger alkyl groups can lead to a decrease in affinity due to steric hindrance within the binding site.

Modifications at the C-3 Position:

The substituents at the C-3 position of the tetrahydropyridine ring have a profound impact on binding affinity and selectivity for different muscarinic receptor subtypes (M1-M5). Studies on arecoline (B194364) analogs, which can be extrapolated to this compound, have shown that replacing the methyl ester with other groups can dramatically influence receptor interaction. For instance, the introduction of a thiazolidinone ring in arecoline analogs has been explored to enhance M1 receptor affinity. nih.gov In one study, a derivative with a diphenylamine (B1679370) moiety attached to the nitrogen of the thiazolidinone showed significant affinity for the M1 receptor. nih.gov

Bioisosteric replacement of the core structure has also been investigated. For example, a series of 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine bioisosteres of arecoline were synthesized and evaluated for their muscarinic receptor affinity. nih.gov These studies provide a framework for potential modifications to the this compound structure to modulate its receptor binding profile.

The following table summarizes the binding affinities of some arecoline analogs at different muscarinic receptor subtypes, which can serve as a guide for potential modifications to this compound.

| Compound | Modification from Arecoline | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| Arecoline | - | 130 | 430 | 230 | 180 | 200 |

| Thiazolidinone Analog (6j) | Replacement of methyl ester with N-diphenylamine-thiazolidinone | - | - | - | - | - |

| Azaprophen | Related tropane (B1204802) ester | 0.0881 (ileum) | 0.472 (heart) | - | - | - |

Correlation of Structural Elements with Specific Pharmacological Effects

The structural features of this compound and its analogs not only determine their binding affinity but also their functional activity (efficacy) and selectivity for different muscarinic receptor subtypes.

Agonist vs. Antagonist Activity:

The subtle interplay of functional groups dictates whether a compound acts as a receptor agonist (activator) or antagonist (blocker). For muscarinic ligands, the presence and nature of a hydrogen bond accepting group are often crucial for agonist activity. Modifications that alter the electronic distribution and conformational flexibility of the molecule can switch a compound from an agonist to an antagonist.

Receptor Subtype Selectivity:

The five muscarinic receptor subtypes (M1-M5) exhibit differences in their amino acid sequences, particularly in the less conserved extracellular loops and transmembrane domains. guidetopharmacology.org These differences can be exploited to design subtype-selective ligands. For example, the M1 and M4 receptors are key targets for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia. bms.com

SAR studies on arecoline analogs have shown that bulky substituents at the ester position can enhance selectivity for certain subtypes. For example, the replacement of the arecoline ester with a metabolically stable 3-methyl-1,2,4-oxadiazole bioisostere resulted in compounds with greater potency than arecoline itself. nih.gov Further development led to quinuclidine-based oxadiazoles (B1248032) with improved potency and efficacy, highlighting the importance of the core scaffold in achieving desired pharmacological effects. nih.gov

The following table illustrates how different structural features in arecoline-related compounds can influence their pharmacological profile.

| Compound/Analog Type | Structural Feature | Pharmacological Effect |

| Arecoline | Tetrahydropyridine core, methyl ester | Non-selective muscarinic agonist |

| Thiazolidinone Analogs | Thiazolidinone ring at C-3 | Potential for enhanced M1 receptor agonism |

| Oxadiazole Analogs | Replacement of ester with oxadiazole | Increased potency, potential for M1 selectivity |

| Azaprophen Analogs | Tropane core with diphenylpropionate ester | Muscarinic antagonism |

This understanding of how structural elements correlate with specific pharmacological outcomes is vital for the development of new drugs based on the this compound scaffold with improved therapeutic profiles.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Arecolidine Analysis

Chromatography stands as a cornerstone for the separation, identification, and quantification of this compound from complex matrices. rroij.com These methods leverage the differential partitioning of this compound and other sample components between a stationary phase and a mobile phase to achieve separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a principal and widely utilized method for the quantitative analysis of this compound. nih.govfrontiersin.org It is an advanced form of column chromatography where a liquid solvent (mobile phase) is forced through a column packed with a solid adsorbent material (stationary phase) under high pressure, leading to a much faster and more efficient separation of components. libretexts.org

Reversed-phase HPLC (RP-HPLC) is the most common variant used for this compound analysis. nih.gov In this technique, a non-polar stationary phase, typically C18, is used with a polar mobile phase, often a mixture of acidified water with acetonitrile (B52724) or methanol (B129727). nih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A new ion-pairing reversed-phase HPLC method has also been developed for determining arecoline (B194364) in saliva, using arecaidine (B1214280) as an internal standard. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC, operates at even higher pressures, enabling the use of smaller particle-sized columns. This results in faster analysis times, improved resolution, and increased sensitivity. openaccessjournals.com UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS) for highly sensitive and specific quantification of this compound and other related alkaloids. nih.govfrontiersin.org This combination allows for the detection of trace amounts of these compounds in various biological and botanical samples. nih.gov

Table 1: Examples of HPLC and UHPLC Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Application |

| HPLC-UV | C18 | Acetonitrile, water, triethylamine, phosphoric acid (pH 5.5) | UV at 215 nm | Quantification of arecoline in areca nut samples. biotech-asia.org |

| RP-HPLC-DAD | C18 | Acidified water with acetonitrile or methanol | Diode Array Detector (DAD) | Analysis of arecoline in various samples. nih.gov |

| UHPLC-MS/MS | C18 | Not specified | Tandem Mass Spectrometry | Quantitative analysis of four characteristic AN alkaloids. nih.govfrontiersin.org |

| LC-MS/MS | C8 reversed-phase | 50-mM ammonium (B1175870) formate (B1220265) (pH 5.0) and acetonitrile | Electrospray Ionization MS/MS | Quantification of arecoline in saliva. nih.gov |

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that involves a stationary phase, such as silica (B1680970) gel, coated onto a flat support like a glass plate. slideshare.net It is a simple, cost-effective, and versatile method for the qualitative and semi-quantitative analysis of this compound. jrespharm.com The separation occurs as the mobile phase moves up the plate via capillary action, and components travel at different rates based on their affinity for the stationary and mobile phases. eprajournals.com

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that offers higher resolution, sensitivity, and reproducibility. HPTLC utilizes plates with smaller and more uniform particle sizes and employs sophisticated instrumentation for sample application, development, and detection. jrespharm.com This technique allows for the simultaneous analysis of multiple samples, making it highly efficient for screening and quality control purposes. camag.com HPTLC can be coupled with mass spectrometry (HPTLC-MS) for the structural confirmation of separated analytes. camag.com

Table 2: Comparison of TLC and HPTLC

| Feature | Thin-Layer Chromatography (TLC) | High-Performance Thin-Layer Chromatography (HPTLC) |

| Resolution | Lower | Higher, with better separation of closely related compounds. |

| Sensitivity | Lower | Higher, enabling the detection of trace components. |

| Reproducibility | Lower | Higher due to automated systems and standardized protocols. camag.com |

| Quantification | Semi-quantitative | Accurate and reliable quantitative analysis. |

| Sample Throughput | High | High, with parallel analysis of multiple samples. camag.com |

High-Performance Liquid Chromatography (HPLC) and its Variants.

Spectrometric Methods for this compound Characterization

Spectrometric methods are indispensable for the structural elucidation and confirmation of this compound. Mass spectrometry (MS), often coupled with chromatographic techniques like GC-MS and LC-MS, is a powerful tool for identifying and quantifying this compound. nih.govscispace.com In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio, providing a unique molecular fingerprint. rroij.com LC-MS/MS, in particular, offers high sensitivity and selectivity for the analysis of this compound in complex biological matrices. researchgate.net

Electrophoretic Techniques for this compound Separation

Electrophoresis is a separation technique based on the differential migration of charged particles in an electric field. legaldesire.comunipune.ac.in While less common than chromatography for this compound analysis, electrophoretic techniques like capillary electrophoresis (CE) can be employed for the separation of alkaloids. sscollegejehanabad.org Capillary electrophoresis separates ions based on their size-to-charge ratio and can be used for the analysis of both charged and uncharged molecules. legaldesire.comsscollegejehanabad.org This method offers high efficiency and resolution for the separation of complex mixtures. sscollegejehanabad.org

Sample Preparation and Extraction Procedures for Biological and Botanical Matrices

Effective sample preparation is a critical step to isolate this compound from complex biological (e.g., saliva, plasma, urine) and botanical (e.g., areca nut) matrices and to remove interfering substances. researchgate.netsigmaaldrich.com The choice of extraction method depends on the nature of the sample and the analyte.

Common extraction techniques include:

Liquid-Liquid Extraction (LLE) : This method partitions analytes between two immiscible liquid phases. researchgate.net For instance, arecoline has been extracted from saliva using a mixture of hexane (B92381) and isoamyl alcohol. nih.gov Another method used chloroform/isopropanol for the extraction of arecoline from saliva. nih.gov

Solid-Phase Extraction (SPE) : SPE utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample, which is then eluted with a suitable solvent. academicjournals.org This technique is efficient for sample clean-up and concentration. academicjournals.org

Solvent Extraction : This involves the use of solvents to extract this compound from powdered areca nut. mdpi.com

Ultrasonic-Assisted Extraction : This method uses ultrasonic waves to enhance the extraction efficiency of alkaloids from plant materials. mdpi.com

Supercritical Fluid Extraction (SFE) : This technique employs a supercritical fluid, such as CO2, as the extraction solvent. mdpi.com

The instability of this compound, particularly its hydrolysis to arecaidine in biological samples like rat plasma, presents a challenge for accurate quantification. researchgate.net The use of stabilizers, such as formic acid, has been shown to inhibit this degradation. researchgate.net

Computational Chemistry and Molecular Modeling Applications

In Silico Prediction of Molecular Interactions

Computational techniques are instrumental in predicting how a ligand, such as Arecolidine, might interact with biological macromolecules. These predictions are foundational to understanding its pharmacological or toxicological profile.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. It is widely used to identify potential protein targets for small molecules by evaluating the binding affinity and mode of interaction within the binding site of a receptor. This approach is crucial in the early stages of drug discovery and toxicology research.

While specific molecular docking studies focusing exclusively on this compound are not extensively documented, research on mixtures containing this compound provides insight into its potential interactions. A study on saliva-amalgamated betel quid filtrate (SABFI), which contains a variety of compounds including this compound, Arecoline (B194364), and various organic acids, utilized molecular docking to explore potential molecular targets related to oral submucous fibrosis (OSMF) and oral squamous cell carcinoma (OSCC). nih.gov The simulation predicted that organic acids present in the filtrate could act as competitive inhibitors of the epigenetic demethylase enzyme, Ten-Eleven Translocation-2 (TET2), by binding to its active site. nih.gov Although this finding is not exclusive to this compound, it places the compound within a chemical milieu that has a computationally predicted interaction with a key epigenetic modulator.

The general methodology for such a study is outlined below:

| Step | Description | Purpose |

|---|---|---|

| Target Selection | Identifying and preparing the 3D structure of a protein of interest (e.g., TET2). | To have a defined receptor for the docking simulation. |

| Ligand Preparation | Generating the 3D conformation of the small molecule (ligand). | To prepare the molecule that will be tested for binding. |

| Docking Simulation | Using algorithms to fit the ligand into the target's binding site in various orientations. | To find the most energetically favorable binding pose. |

| Scoring and Analysis | Calculating a score (e.g., binding energy) to rank the poses and analyzing the specific atomic interactions (e.g., hydrogen bonds). | To predict binding affinity and understand the nature of the interaction. |

Molecular Dynamics (MD) simulations provide a more dynamic view of ligand-target interactions compared to the relatively static picture from molecular docking. MD simulations model the movement of atoms and molecules over time, offering insights into the stability and conformational changes of a protein-ligand complex under simulated physiological conditions.

In the context of the aforementioned study on betel quid filtrate, MD simulations were performed on the docked complexes of organic acids with the TET2 enzyme. nih.gov The simulations were used to validate the stability of the predicted binding poses from the docking experiments. The results indicated that the organic acids formed stable complexes with TET2, reinforcing the hypothesis that they could act as inhibitors. nih.gov While this study focused on organic acids within a mixture that includes this compound, it demonstrates a workflow where MD is used to confirm the stability of computationally predicted ligand-target interactions. nih.gov Such simulations are critical for verifying that the interactions predicted by docking are maintained over time in a dynamic environment.

Molecular Docking Simulations for Target Identification.

Quantum Mechanical and Hybrid QM/MM Approaches

Quantum mechanical (QM) methods are computational techniques based on the principles of quantum physics. They provide a highly accurate description of electronic structure and are used to study chemical reactions, bond breaking/forming, and the electronic properties of molecules. However, QM calculations are computationally expensive and typically limited to small systems.

To study a molecule like this compound within a large biological system (e.g., an enzyme), a hybrid approach called Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. In QM/MM simulations, the most critical part of the system, such as the ligand and the enzyme's active site where a reaction occurs, is treated with high-accuracy QM methods. The rest of the system, including the bulk of the protein and surrounding solvent, is treated with more computationally efficient classical Molecular Mechanics (MM) force fields. researchgate.net

While there are no specific published studies applying QM or QM/MM methods to this compound, these approaches hold significant potential. They could be used to:

Accurately calculate the electronic properties of this compound, such as its charge distribution and reactivity.

Investigate potential metabolic transformations of this compound by modeling reaction pathways within a specific enzyme's active site.

Refine the parameters used in classical MD simulations for greater accuracy.

Virtual Screening and De Novo Drug Design Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. scribd.com Conversely, de novo drug design strategies aim to create entirely new molecules from scratch, often using the three-dimensional structure of the target's binding site as a template to build a complementary ligand.

Currently, there is no specific research demonstrating the use of this compound as a query molecule in a virtual screening campaign or as a scaffold in a de novo design project. However, these strategies could be hypothetically applied to this compound research. For example, researchers could:

Use the known structure of this compound to screen compound libraries for molecules with similar shapes or chemical features but potentially different biological activities.

Employ de novo design algorithms to modify the this compound scaffold, aiming to design derivatives with enhanced affinity for a specific target or with an improved safety profile.

Network Toxicology Approaches for Pathway Elucidation

Network toxicology is an approach that integrates systems biology, computational analysis, and toxicological data to construct interaction networks and elucidate the molecular pathways perturbed by a toxic substance. This method helps to understand the complex, multi-target effects of chemicals.

While comprehensive network toxicology studies on this compound are limited, it has been implicated in broader network pharmacology models of areca nut constituents. researchgate.net More extensive research exists for the closely related and more abundant alkaloid, arecoline. For instance, network toxicology combined with molecular docking has been used to investigate the molecular mechanisms of arecoline-induced oral cancer. nih.gov Such studies identify the key protein targets and signaling pathways (e.g., cancer pathways, PI3K-Akt signaling pathway) affected by the compound, providing a systems-level view of its toxicity. amazonaws.com This approach, though applied to arecoline, serves as a blueprint for how network toxicology could be used to map the biological pathways influenced by this compound and predict its systemic effects.

Machine Learning and Artificial Intelligence in this compound Research

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being used in drug discovery and toxicology to build predictive models from large datasets. researchgate.net These technologies can predict a compound's properties, identify potential targets, and analyze complex biological data.

In the context of this compound, direct AI/ML modeling studies are not yet prevalent. However, related computational tools have been used to predict its fundamental physicochemical and "drug-like" properties. One study calculated properties for several areca nut alkaloids, including this compound, based on Lipinski's rule of five, which helps to predict if a compound is likely to be an orally active drug in humans. researchgate.netresearchgate.net

The predicted properties for this compound are summarized below:

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Molecular Weight (MW) | Calculated as part of property prediction. researchgate.net | Influences absorption and distribution. |

| Partition Coefficient (cLogP) | Predicted to assess lipophilicity. researchgate.net | Key for membrane permeability and bioavailability. |

| Hydrogen Bond Donors (HBD) | Predicted to be low. researchgate.net | Affects solubility and binding characteristics. |

| Hydrogen Bond Acceptors (HBA) | Predicted to be within typical drug-like ranges. researchgate.net | Affects solubility and binding characteristics. |

The future application of more advanced AI/ML models in this compound research could involve developing quantitative structure-activity relationship (QSAR) models to predict the bioactivity of its derivatives, creating models to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, or analyzing large-scale biological data to uncover novel targets and mechanisms of action.

Preclinical Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Preclinical ADME studies are designed to quantitatively analyze how a drug is handled by the body over time. epo-berlin.com These investigations are foundational for establishing dosing regimens and routes of administration for in vivo efficacy testing. wuxiapptec.com The process involves administering the compound to animal models, commonly rats and mice, and then collecting biological samples like blood, urine, and feces at various time points for analysis. enamine.netadmescope.com

While specific ADME parameters for arecolidine are not extensively detailed in the available literature, studies on the complex mixture of areca nut extracts provide insights. This compound has been identified as a component in rat plasma and urine following oral administration of Areca catechu nut extract, confirming its systemic absorption. mdpi.com The primary and most-studied areca alkaloid, arecoline (B194364), is known to be absorbed very efficiently and rapidly. wikipedia.org Studies in rats using areca nut extract show that the pharmacokinetics of one alkaloid can be influenced by the presence of others. For instance, the terminal elimination half-life of arecaidine (B1214280) was observed to be prolonged when administered as part of the extract compared to when given alone, likely due to interactions and the metabolic conversion of other alkaloids like arecoline to arecaidine. doi.org

The general methodology for these preclinical studies is standardized to ensure reliable and reproducible data. biotestfacility.com

Table 1: Typical Design of a Preclinical Pharmacokinetic Study in Rodents

| Parameter | Description | Example (Mouse/Rat Model) |

| Animal Model | Species commonly used for their well-characterized genetics and availability. biotestfacility.com | C57BL/6 or ICR mice; Wistar or Sprague-Dawley rats. enamine.netfrontiersin.org |

| Administration Routes | Common routes for testing systemic exposure. wuxiapptec.com | Intravenous (IV), Oral (PO), Subcutaneous (s.c.), Intraperitoneal (i.p.). |

| Dosing | Can involve a single compound or a "cassette" of multiple compounds. enamine.net | Single dose or repeated doses to assess accumulation. |

| Sample Collection | Biological matrices are collected at predefined time points. admescope.com | Blood (plasma), urine, feces, and specific tissues (e.g., brain). |

| Time Points | A series of time points to create a concentration-time curve. | e.g., 5, 15, 30, 60, 120, 240, 360 minutes post-dose. enamine.net |

| Analytical Method | Highly sensitive methods for quantifying the compound in complex matrices. | Liquid chromatography-tandem mass spectrometry (LC-MS/MS). doi.orgenamine.net |

| Data Analysis | Calculation of key pharmacokinetic parameters. | Cmax, Tmax, AUC (Area Under the Curve), T1/2 (Half-life). nih.gov |

Identification and Characterization of this compound Metabolites

Detailed studies on the metabolic profile of this compound are limited; however, extensive research on the closely related and more abundant areca alkaloid, arecoline, provides a strong model for understanding the biotransformation of this class of compounds. Metabolomic studies, particularly using techniques like ultra-performance liquid chromatography-time-of-flight mass spectrometry (UPLC-TOFMS), have been instrumental in identifying the metabolites of areca alkaloids in preclinical models. nih.govnih.gov

In studies using mice, eleven metabolites of arecoline were identified in urine. nih.govtaylorandfrancis.comacs.org These findings highlight a complex metabolic pathway. The major metabolite for both arecoline and its hydrolysis product, arecaidine, was found to be N-methylnipecotic acid. nih.govnih.gov Research in rats administered areca nut extract also identified key metabolites, such as arecoline mercapturic acid and arecoline N-oxide mercapturic acid, in plasma and urine. mdpi.com

Table 2: Identified Metabolites of Arecoline in Preclinical Models

| Metabolite Name | Finding in Preclinical Model | Citation |

| Arecaidine | Identified in mouse and rat models; a product of arecoline hydrolysis. | doi.orgnih.govnih.gov |

| Arecoline N-oxide | Identified in mouse urine. | nih.govtaylorandfrancis.comacs.org |

| Arecaidine N-oxide | Identified in mouse urine. | nih.govtaylorandfrancis.comacs.org |

| N-methylnipecotic acid | A major metabolite of both arecoline and arecaidine in mouse urine. | nih.govnih.govtaylorandfrancis.com |

| N-methylnipecotylglycine | Glycine (B1666218) conjugation product found in mouse urine. | nih.govtaylorandfrancis.com |

| Arecaidinylglycine | Glycine conjugation product found in mouse urine. | nih.govtaylorandfrancis.com |

| Arecaidinylglycerol | Identified in mouse urine. | nih.govtaylorandfrancis.comacs.org |

| Arecoline mercapturic acid | Mercapturic acid conjugate identified in mouse and rat models. | mdpi.comnih.govtaylorandfrancis.com |

| Arecaidine mercapturic acid | Mercapturic acid conjugate identified in mouse urine. | nih.govtaylorandfrancis.comacs.org |

| Arecoline N-oxide mercapturic acid | Mercapturic acid conjugate identified in mouse and rat models. | mdpi.comnih.govtaylorandfrancis.com |

Biotransformation Pathways of Arecoline in In Vitro and In Vivo Systems

The biotransformation of arecoline, a representative areca alkaloid, involves several key enzymatic pathways that convert the parent compound into more water-soluble metabolites for excretion. ekb.eg These pathways have been elucidated through both in vivo studies in animal models and in vitro experiments. nih.gov

The primary metabolic transformations observed for arecoline include:

Hydrolysis: The ester group in arecoline is susceptible to hydrolysis by carboxylesterases, yielding arecaidine. wikipedia.org This is a significant initial step in its metabolism.

N-Oxidation: The nitrogen atom in the pyridine (B92270) ring can be oxidized to form arecoline N-oxide. nih.govtaylorandfrancis.com

Reduction: A notable pathway is the reduction of the carbon-carbon double bond in the pyridine ring, leading to the formation of N-methylnipecotic acid, a major metabolite. nih.govnih.govacs.org

Conjugation: Arecoline and its primary metabolites can undergo phase II conjugation reactions. This includes conjugation with glutathione (B108866) (leading to mercapturic acid derivatives like arecoline mercapturic acid) and conjugation with glycine (forming products like N-methylnipecotylglycine). mdpi.comnih.govtaylorandfrancis.com

These metabolic conversions are crucial for the detoxification and elimination of the compound from the body. ekb.eg

Table 3: Summary of Arecoline Biotransformation Pathways

| Pathway | Description | Resulting Metabolite(s) | Citation |

| Ester Hydrolysis | Cleavage of the methyl ester group. | Arecaidine | doi.orgwikipedia.org |

| N-Oxidation | Oxidation of the tertiary amine nitrogen. | Arecoline N-oxide, Arecaidine N-oxide | nih.govtaylorandfrancis.comacs.org |

| C-C Double Bond Reduction | Saturation of the double bond in the tetrahydropyridine (B1245486) ring. | N-methylnipecotic acid | nih.govnih.govacs.org |

| Mercapturic Acid Conjugation | Conjugation with glutathione, followed by conversion to mercapturic acid. | Arecoline mercapturic acid, Arecaidine mercapturic acid | mdpi.comnih.govtaylorandfrancis.com |

| Glycine Conjugation | Conjugation of the carboxylic acid group (of arecaidine) with glycine. | Arecaidinylglycine, N-methylnipecotylglycine | nih.govtaylorandfrancis.com |

Comparative Pharmacokinetics with Related Areca Alkaloids

Studies comparing the pharmacokinetic profiles of different areca alkaloids reveal complex interactions and metabolic relationships. A study investigating the metabolism of arecoline and arecaidine in mice found that while they share six common metabolites, their metabolic fates differ significantly in quantitative terms. nih.govnih.govtaylorandfrancis.com After administering arecoline to mice, the major metabolites excreted in urine over 12 hours were N-methylnipecotic acid (13.5–30.3%), arecoline N-oxide (7.4–19.0%), and arecaidine (7.1–13.1%), with only a very small fraction (0.3–0.4%) excreted as the unchanged parent drug. nih.govnih.govacs.org In contrast, when arecaidine was administered, a much larger proportion was excreted unchanged (15.1–23.0%), along with N-methylnipecotic acid (14.8%–37.7%). nih.govnih.govacs.org

Pharmacokinetic studies in rats after oral administration of a complete areca nut extract also indicated a metabolic interplay between the alkaloids. doi.org The concentration-time curves suggested that in vivo, arecoline is converted to arecaidine and guvacoline, while arecaidine can be metabolized to guvacine (B1672442). doi.org These findings underscore that the pharmacokinetics of a single alkaloid can be influenced by the co-administration of other related compounds found in the natural extract. doi.org

Table 4: Comparative Urinary Excretion of Arecoline, Arecaidine, and Their Major Metabolites in Mice (0-12h)

| Compound Administered | Unchanged Compound (%) | Arecaidine (%) | Arecoline N-oxide (%) | N-methylnipecotic acid (%) |

| Arecoline | 0.3 - 0.4 | 7.1 - 13.1 | 7.4 - 19.0 | 13.5 - 30.3 |

| Arecaidine | 15.1 - 23.0 | - | - | 14.8 - 37.7 |

| Data sourced from Giri et al., 2006. nih.govnih.govtaylorandfrancis.comacs.org |

In Silico Prediction of Pharmacokinetic Parameters

In silico methods, which use computational models to predict ADME properties, are valuable tools in early-stage drug discovery for screening compounds and prioritizing them for further testing. nih.govnih.gov These predictive models analyze a molecule's structure to estimate its drug-like properties. eijppr.combiorxiv.org

An in silico assessment of seven areca alkaloids, including this compound, was conducted to predict their drug-like characteristics based on Lipinski's "rule of five" and other physicochemical parameters. researchgate.netbioline.org.br The study predicted that all seven alkaloids, including this compound, possess good oral absorption and bioavailability. bioline.org.br this compound was predicted to have a molecular weight well below 500, a low number of hydrogen bond donors and acceptors, and a topological polar surface area (TPSA) of less than 60 Ų, all of which are indicative of good membrane permeability and potential for high oral absorption. researchgate.netbioline.org.br The predicted pKa value suggests that this compound would exist in a non-ionic form in the intestinal environment, further favoring absorption. bioline.org.br

Table 5: Predicted Physicochemical and Drug-Like Properties of this compound

| Parameter | Predicted Value for this compound | Significance for Pharmacokinetics | Citation |

| Molecular Weight (MW) | 155.19 g/mol | < 500 Da, favors absorption (Lipinski's Rule). | researchgate.netnih.gov |

| cLogP (Lipophilicity) | 0.7 | < 5, indicates optimal lipophilicity for absorption (Lipinski's Rule). | researchgate.netnih.gov |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5, favors membrane permeability (Lipinski's Rule). | researchgate.netbioline.org.br |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10, favors membrane permeability (Lipinski's Rule). | researchgate.netbioline.org.br |

| Topological Polar Surface Area (TPSA) | 21.7 Ų | < 60 Ų suggests good oral absorption (>90%). | researchgate.netnih.gov |

| Number of Rotatable Bonds (NROTB) | 2 | < 10, indicates low conformational flexibility, favoring bioavailability. | researchgate.netbioline.org.br |

| pKa | 7.92 ± 0.40 | > 7.5, suggests existence in non-ionic form in the intestine, aiding absorption. | bioline.org.br |

| Aqueous Solubility (LogS) | -1.82 | Predicts good solubility. | researchgate.netbioline.org.br |

Future Directions and Research Gaps

Advanced Mechanistic Elucidation of Arecolidine's Biological Activities

A more profound and detailed understanding of how this compound exerts its effects at the molecular and cellular levels is a critical area for future investigation. While it is known to interact with various receptor systems, the precise nature of these interactions and their downstream consequences are not fully elucidated.

Current research indicates that this compound's effects on the nervous system are, in part, mediated through its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). oatext.comnih.gov These receptors are G protein-coupled receptors that are widely distributed in the central and peripheral nervous systems and are involved in numerous physiological processes, including learning, memory, and smooth muscle function. bms.comwikipedia.org Arecoline (B194364), a related and more abundant alkaloid, is known to be an agonist at these receptors, and it is likely that this compound shares this property. nih.gov Further research is needed to comprehensively characterize this compound's binding affinity and functional activity at the different muscarinic receptor subtypes (M1-M5) to understand its specific neurological effects. bms.comnih.gov

Additionally, some evidence suggests that alkaloids from the areca nut, including arecaine and gubacine, can interact with GABA receptors in the brain. oatext.com GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are the target of many anxiolytic and sedative drugs. nih.govnih.gov Future studies should investigate whether this compound directly modulates GABA receptor function, either as a direct agonist, antagonist, or allosteric modulator, which could explain some of its reported psychoactive effects. nih.govmdpi.com Elucidating the specific subunits of the GABA-A receptor that this compound may interact with will be crucial for understanding its potential for therapeutic intervention or its role in the development of dependence. nih.gov

Exploration of Novel Therapeutic Targets and Applications

Beyond its known effects on the nervous and digestive systems, the full therapeutic potential of this compound remains largely unexplored. nih.govnih.gov Identifying and validating new molecular targets for this compound could open up novel therapeutic applications for a range of diseases.

Given the implication of muscarinic receptor dysfunction in neurodegenerative diseases like Alzheimer's and Parkinson's disease, this compound's activity at these receptors warrants further investigation for its potential neuroprotective effects. mdpi.comnih.govmdpi.com Research into whether this compound can modulate the pathological processes in these diseases, such as amyloid-beta plaque formation or neuronal apoptosis, could reveal new treatment strategies. mdpi.com

Furthermore, the cholinergic system plays a significant role in inflammation. nih.gov The cholinergic anti-inflammatory pathway, mediated in part by nicotinic acetylcholine receptors, is a key regulator of the immune response. nih.gov Investigating whether this compound can modulate this pathway could lead to its development as an anti-inflammatory agent.

Development of More Selective and Potent this compound Analogs

A significant hurdle in the therapeutic application of naturally occurring compounds is often their lack of specificity and potential for off-target effects. The development of synthetic analogs of this compound with improved selectivity and potency for specific receptor subtypes is a promising area for future research.

By modifying the chemical structure of this compound, medicinal chemists can aim to design molecules that preferentially bind to and activate or inhibit a single receptor subtype, such as a specific muscarinic or GABA receptor. nih.gov This approach could lead to the development of drugs with enhanced therapeutic efficacy and a more favorable side-effect profile. Structure-activity relationship (SAR) studies, where systematic changes to the molecule's structure are correlated with its biological activity, will be instrumental in this process. nih.gov For example, novel N-aryl carboxamide substituted 3-morpholino arecoline derivatives have been synthesized and shown to act as M1 receptor agonists. nih.gov

The development of such analogs could also involve creating compounds with improved pharmacokinetic properties, such as better absorption, distribution, metabolism, and excretion profiles, to enhance their clinical utility.

Integration of Multi-Omics Technologies in this compound Research

To gain a holistic and systems-level understanding of this compound's biological effects, the integration of various "omics" technologies is essential. frontiersin.orgresearchgate.net This approach, which includes genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular changes induced by this compound in cells and organisms. azolifesciences.comnih.gov

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) in response to this compound treatment, researchers can identify the key signaling pathways and biological networks that are affected. mdpi.comgenedata.com This can help to uncover novel mechanisms of action and identify potential biomarkers of this compound's effects. nih.govmdpi.com

Furthermore, multi-omics data can be integrated with computational modeling and systems biology approaches to build predictive models of this compound's effects and to identify potential new drug targets. frontiersin.org This integrated approach will be crucial for moving beyond a reductionist view of this compound's pharmacology and embracing a more comprehensive understanding of its complex biological activities. azolifesciences.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.